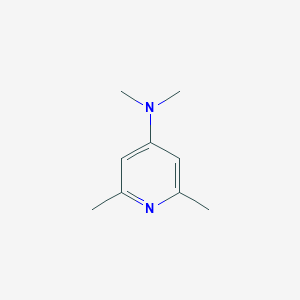
N,N,2,6-tetramethylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TMPA is a colorless, crystalline solid that belongs to the family of pyridine derivatives. It is a highly stable and non-toxic compound that has been extensively studied for its potential applications in various fields, including organic synthesis, electrochemistry, and biological research.
Mécanisme D'action
TMPA acts as a bidentate ligand, binding to metal ions through its nitrogen atoms. The metal-TMPA complexes formed are highly stable and have been shown to exhibit unique electronic and optical properties.
Effets Biochimiques Et Physiologiques
TMPA has also been studied for its potential applications in biological research. It has been shown to act as an antioxidant, protecting cells from oxidative stress. Additionally, TMPA has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TMPA is its high stability, which makes it an ideal ligand for metal complexes. Additionally, TMPA is non-toxic and easy to handle, making it a popular choice in laboratory experiments. However, one limitation of TMPA is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of TMPA. One potential area of research is the development of new metal-TMPA complexes with unique properties for use in catalysis and optoelectronics. Additionally, the potential antioxidant and enzyme-inhibiting properties of TMPA make it a promising candidate for the development of new drugs for the treatment of various diseases.
In conclusion, TMPA is a highly stable and versatile compound that has gained significant attention in the scientific community for its wide range of applications. Its ability to act as a ligand for metal complexes, as well as its potential biological properties, make it a promising candidate for future research in various fields.
Méthodes De Synthèse
TMPA can be synthesized through several methods, including the reaction of 4-bromopyridine with trimethylamine, the reaction of 4-chloropyridine with dimethylamine, and the reaction of 4-methylpyridine with dimethylamine. The most commonly used method involves the reaction of 4-bromopyridine with trimethylamine in the presence of a palladium catalyst.
Applications De Recherche Scientifique
TMPA has been widely used in scientific research due to its ability to act as a ligand for metal complexes. It has been used in the synthesis of various metal complexes, including ruthenium and iridium complexes, which have been shown to have potential applications in catalysis, photovoltaics, and optoelectronics.
Propriétés
Numéro CAS |
129384-12-9 |
|---|---|
Nom du produit |
N,N,2,6-tetramethylpyridin-4-amine |
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
N,N,2,6-tetramethylpyridin-4-amine |
InChI |
InChI=1S/C9H14N2/c1-7-5-9(11(3)4)6-8(2)10-7/h5-6H,1-4H3 |
Clé InChI |
ISDZORVSNLUMDN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C)N(C)C |
SMILES canonique |
CC1=CC(=CC(=N1)C)N(C)C |
Synonymes |
4-Pyridinamine,N,N,2,6-tetramethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



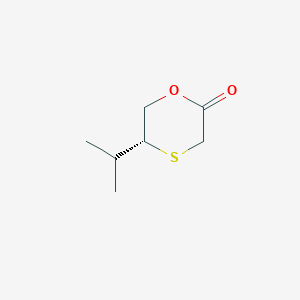
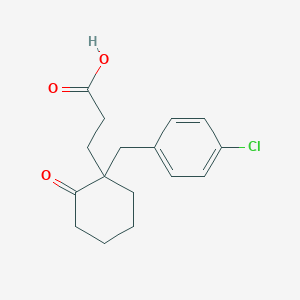
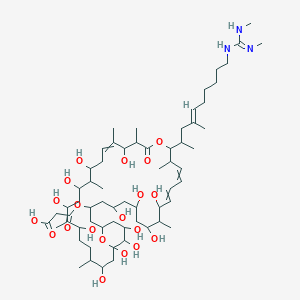
![Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B161347.png)
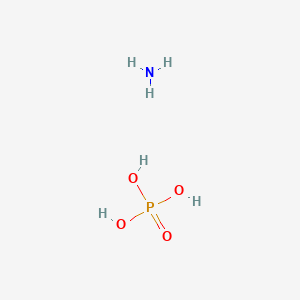
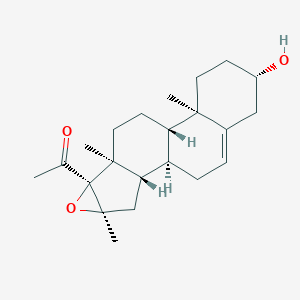
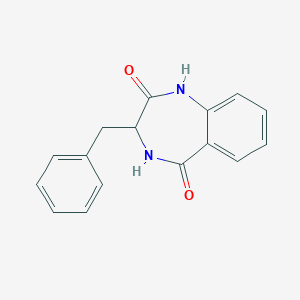
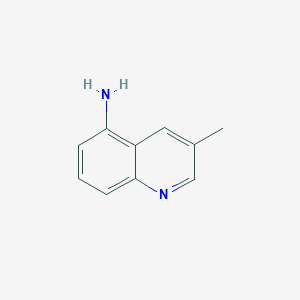
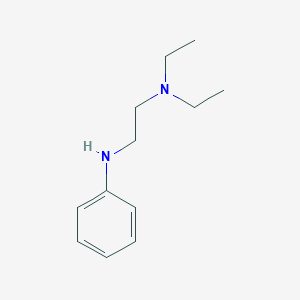
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)
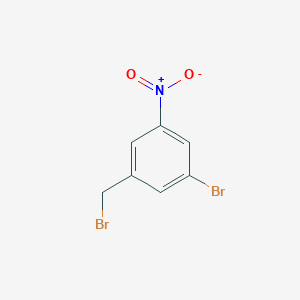
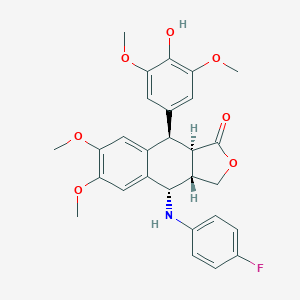
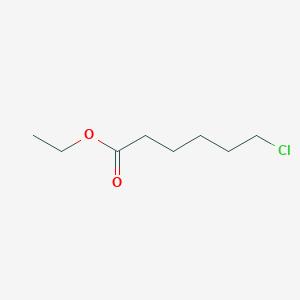
![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)